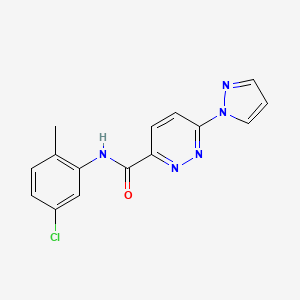

N-(5-chloro-2-methylphenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

CAS No.: 1351594-90-5

Cat. No.: VC6463923

Molecular Formula: C15H12ClN5O

Molecular Weight: 313.75

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351594-90-5 |

|---|---|

| Molecular Formula | C15H12ClN5O |

| Molecular Weight | 313.75 |

| IUPAC Name | N-(5-chloro-2-methylphenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |

| Standard InChI | InChI=1S/C15H12ClN5O/c1-10-3-4-11(16)9-13(10)18-15(22)12-5-6-14(20-19-12)21-8-2-7-17-21/h2-9H,1H3,(H,18,22) |

| Standard InChI Key | XESHMCZHLUZIIS-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 |

Introduction

Molecular Structure and Chemical Properties

The compound’s molecular formula is C₁₇H₁₆ClN₅O, with a molecular weight of 341.8 g/mol. Its IUPAC name, N-(5-chloro-2-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide, reflects the presence of three key components:

-

A pyridazine core substituted at the 3-position with a carboxamide group.

-

A 1H-pyrazole ring attached at the 6-position of the pyridazine.

-

A 5-chloro-2-methylphenyl group linked via the carboxamide nitrogen.

The SMILES notation (CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C)C) clarifies the connectivity, highlighting the chloro-substituted aromatic ring and the pyrazole’s dimethyl substituents. The InChIKey (JIILPSKFVKGTBY-UHFFFAOYSA-N) provides a unique identifier for computational studies.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₅O |

| Molecular Weight | 341.8 g/mol |

| CAS Number | 1351641-10-5 |

| IUPAC Name | N-(5-chloro-2-methylphenyl)-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide |

| SMILES | CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C)C |

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a nucleophilic substitution reaction between 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine and 5-chloro-2-methylaniline in a polar aprotic solvent such as dimethylformamide (DMF) . The reaction proceeds under reflux conditions (120–140°C) for 2–4 hours, yielding the carboxamide product after purification via column chromatography .

Mechanistic Insight: The chloro group at the 3-position of the pyridazine ring acts as a leaving group, enabling nucleophilic attack by the aniline’s amine group. The reaction’s efficiency is enhanced by the electron-withdrawing pyrazole ring, which activates the pyridazine toward substitution .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 2.35 ppm (singlet, 6H) correspond to the methyl groups on the pyrazole. The aromatic protons of the chlorophenyl group appear as a multiplet between δ 7.2–7.6 ppm.

-

IR Spectroscopy: A strong absorption band at 1660 cm⁻¹ confirms the presence of the carboxamide (C=O) group.

-

Mass Spectrometry: The molecular ion peak at m/z 341.8 aligns with the compound’s molecular weight.

Structural Analysis and Crystallography

X-ray crystallography of analogous pyrazolylpyridazine derivatives reveals a planar pyridazine core with dihedral angles of 6.2–8.3° between the pyridazine and pyrazole rings . Intermolecular N–H···N and C–H···N hydrogen bonds stabilize dimeric structures, as observed in the crystalline state . The chlorophenyl group adopts a 54.9–58.6° dihedral angle relative to the pyridazine plane, minimizing steric clashes with the pyrazole’s methyl groups .

Hydrogen-Bonding Motifs:

-

N–H···N interactions (R²²(8) motif) between the carboxamide NH and pyridazine nitrogen.

-

C–H···π interactions between aromatic rings of adjacent dimers .

Research Prospects and Future Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the pyrazole’s substituents (e.g., replacing methyl with trifluoromethyl) could optimize binding affinity.

-

In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in rodent models.

-

Target Identification: Proteomics-based approaches to map additional biological targets, such as kinase families or GPCRs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume